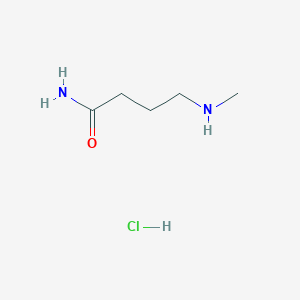

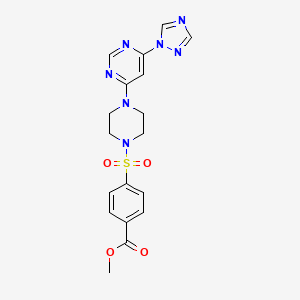

![molecular formula C20H22N2O3S B2723739 N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-86-8](/img/structure/B2723739.png)

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The compound contains a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused with a quinoline . It also has a sulfonamide group attached to the 8-position of the quinoline ring.Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.47. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available.科学的研究の応用

Synthesis and Biological Activity

Sulfonamides represent a significant class of drugs due to their diverse pharmacological properties. A review by Ghomashi et al. (2022) discusses the recent advances in designing and developing sulfonamide hybrids, which include coumarin, indole, and quinoline among other pharmaceutical active scaffolds. These hybrids have shown a wide range of biological activities, underscoring the versatility of sulfonamide compounds in drug design and discovery.

Anticancer Activity

Research has identified several sulfonamide-bearing compounds with significant antitumor activity. A study by Ghorab et al. (2011) reported the synthesis of new quinoline derivatives bearing a sulfonamide moiety, exhibiting potent in vitro anticancer activity. This highlights the potential of such compounds in the development of new cancer therapies.

Antimicrobial and Antifungal Activities

Sulfonamide hybrids have also been studied for their antimicrobial properties. Taguchi et al. (1992) synthesized a series of tetracyclic quinolone compounds with significant antibacterial activity. Similarly, El-Gaby et al. (2002) explored the antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties, indicating the broad spectrum of biological activities of these compounds.

Methodological Advances

In addition to their biological activities, methodological advances in the synthesis of sulfonamide compounds have been reported. Yu et al. (2017) described an efficient, metal-free method for the synthesis of N-(quinolin-2-yl)sulfonamides, showcasing the ongoing development of novel synthetic approaches to access these compounds.

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with appropriate safety measures. Specific safety data or hazard information is not available.

将来の方向性

特性

IUPAC Name |

11-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-12-8-13(2)19(14(3)9-12)21-26(24,25)17-10-15-4-5-18(23)22-7-6-16(11-17)20(15)22/h8-11,21H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVILGXYWPZUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

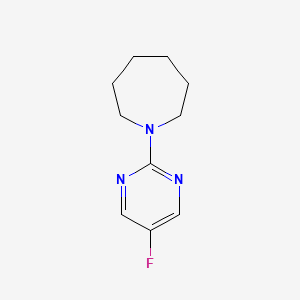

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)

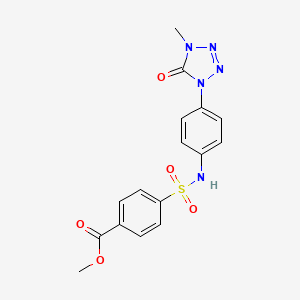

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

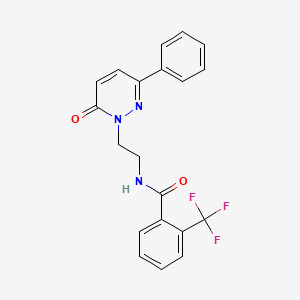

![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)

![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)